6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of bromine, thiazole, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the chromene moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atoms in the compound make it a good candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.
Scientific Research Applications
6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole and bromophenyl moieties but differs in the chromene structure.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another similar compound with a bromophenyl group, but with different functional groups and applications.
Uniqueness
6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of bromine, thiazole, and chromene moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H12Br2N2O3S |
---|---|
Molecular Weight |
520.2 g/mol |
IUPAC Name |
6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H12Br2N2O3S/c1-10-17(11-2-4-13(21)5-3-11)23-20(28-10)24-18(25)15-9-12-8-14(22)6-7-16(12)27-19(15)26/h2-9H,1H3,(H,23,24,25) |
InChI Key |
WJCMAWCTZXUNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.